Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

conformational flexibility cross-coupling rotatable bonds

Researchers requiring a bifunctional piperidine building block with an intermediate-length ethyl spacer for PROTAC linker optimization often face supply inconsistency. Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate (CAS 184965-14-8) resolves this with its 6-7 rotatable bonds, providing conformational flexibility for challenging Pd-catalyzed couplings that rigid scaffolds cannot achieve. Its orthogonal Cbz protection enables hydrogenolytic deprotection under neutral conditions, preserving acid-labile functionalities. • Optimized spatial reach (~2.5-3.0 Å) enhances ternary complex stability in targeted protein degradation. • Differentiated LogP (~2.5-3.3) maintains solubility and permeability balance for fragment-based discovery. • Custom synthesis available with batch-specific QC documentation (HPLC, NMR).

Molecular Formula C15H20ClNO4S
Molecular Weight 345.8 g/mol
Cat. No. B13618264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate
Molecular FormulaC15H20ClNO4S
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
InChIKeyBXJSXUJFJANSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate: Structural & Physicochemical Baseline


Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate (CAS 184965-14-8) is a bifunctional piperidine-based building block bearing a Cbz-protected amine and a chlorosulfonyl group tethered via a two-carbon ethyl spacer [1]. With a molecular formula of C15H20ClNO4S and a molecular weight of 345.84 g/mol, it belongs to the class of N-protected piperidine sulfonyl chlorides widely employed as electrophilic intermediates in medicinal chemistry and PROTAC linker synthesis . Its defining architectural feature—the ethyl bridge between the piperidine 4-position and the sulfonyl chloride warhead—distinguishes it from directly attached and single-methylene-spaced analogs, imparting quantifiably different conformational flexibility, spatial reach, and physicochemical properties that bear directly on synthetic utility and downstream application scope .

Workflow
Cbz-piperidine sulfonyl chloride intermediate for PROTAC linker synthesis and SAR exploration
Selection Context
Ethyl spacer provides moderate reach and conformational flexibility for challenging cross-coupling reactions
Method Compatibility
Cbz group permits hydrogenolytic deprotection under neutral conditions, orthogonal to acid-labile functionalities

Why Generic Substitution Fails


Generic substitution among N-protected piperidine sulfonyl chlorides is precluded by three quantifiable structural variables that directly modulate synthetic performance: spacer length (0, 1, or 2 carbons), rotatable bond count, and the orthogonal deprotection chemistry of the N-protecting group (Cbz vs. Boc). The ethyl spacer in the target compound confers 6–7 rotatable bonds versus 3–4 for directly attached analogs , enabling conformational flexibility that facilitates challenging Pd-catalyzed cross-coupling reactions where rigid scaffolds fail . Simultaneously, the Cbz group permits hydrogenolytic deprotection under neutral conditions, whereas the Boc-protected counterpart (CAS 782501-25-1) requires strongly acidic conditions incompatible with acid-labile substrates [1]. These differences are not cosmetic—they determine whether a given intermediate can be incorporated into a multi-step synthetic route without protecting group manipulation or loss of reactive functionality. Procurement decisions that treat these analogs as interchangeable risk synthetic failure, increased step count, and compromised yield in applications where spatial reach, flexibility, or chemoselective deprotection is kinetically or thermodynamically required.

Spacer Length Mismatch
Direct-attachment or methylene-spaced analogs (0–1 carbon) provide 2 fewer rotatable bonds and reduced spatial reach, which may limit cross-coupling yields and PROTAC linker geometries.
Protecting Group Orthogonality
Boc-protected analogs (CAS 2155853-00-0) require acidic cleavage that can degrade acid-sensitive substrates; Cbz enables hydrogenolytic deprotection without acidic exposure, a critical difference in multi-step sequences.
Conformational and Solubility Profile
Different spacer-protecting group combinations shift lipophilicity and rotatable bond counts, altering solubility-permeability balance; direct analog swaps may compromise reaction outcomes in fragment linking.

Quantitative Differentiation Evidence


Rotatable Bond Advantage Over Direct Analog

The target compound possesses 6 rotatable bonds (confirmed by PubChem Cactvs computation for structurally analogous C15H20ClNO4S sulfonyl chlorides) [1], compared to only 4 rotatable bonds for benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2), where the chlorosulfonyl group is directly attached to the piperidine ring . The two extra rotatable bonds arise from the ethyl spacer (-CH2CH2-) and provide the conformational flexibility necessary for the sulfonyl chloride group to adopt optimal geometries in Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings .

Rotatable bond advantage
Cross-study comparable
6 rotatable bonds
vs. 4 for direct-attachment analog (CAS 287953-54-2); +50% increase
May support cross-coupling reaction flexibility
Computed property; experimental validation in target reaction advised
conformational flexibility cross-coupling rotatable bonds

Ethyl Spacer: Molecular Reach Advantage

The target compound (MW 345.84 g/mol, C15H20ClNO4S) is heavier than benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (MW 317.79 g/mol, C13H16ClNO4S, CAS 287953-54-2) by 28.05 g/mol, corresponding to the two-carbon ethyl spacer [1]. It is also heavier than the methylene-spacer analog benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (MW 331.82 g/mol, C14H18ClNO4S, CAS 1211587-42-6) by 14.02 g/mol . The ethyl spacer extends the reactive sulfonyl chloride approximately 2.5–3.0 Å further from the piperidine ring compared to direct attachment, based on standard C-C bond lengths, providing measurably greater spatial reach for bridging distal binding elements in bifunctional degrader (PROTAC) design [2].

Ethyl spacer reach
Cross-study comparable
~2.5–3.0 Å extension
vs. direct attachment; MW difference +28.05 g/mol
Intermediate spatial reach for PROTAC linker design
Estimated from standard bond geometry; empirical confirmation may vary
linker length PROTAC design molecular reach spatial parameters

Orthogonal Deprotection: Cbz vs. Boc

The target compound employs a benzyloxycarbonyl (Cbz) protecting group, which is cleaved by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions [1]. In contrast, the Boc-protected analog tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate (CAS 2155853-00-0) requires acidic deprotection with trifluoroacetic acid (TFA) . This mechanistic difference is critical when the synthetic route contains acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles) that would degrade under Boc-deprotection conditions. The Cbz-protected target compound also enables orthogonal deprotection alongside Boc-protected intermediates in the same synthetic sequence, allowing sequential, chemoselective amine unmasking without protecting group crossover .

Cbz vs. Boc deprotection
Class-level inference
pH ~7 (hydrogenolysis) vs. pH ~0–1 (TFA)
Orthogonal deprotection achievable with Cbz
Supports chemoselective deprotection in multi-step synthesis
Standard carbamate chemistry; verify with specific substrates
orthogonal protecting group Cbz deprotection Boc deprotection acid-sensitive substrates

Ethyl Spacer LogP Advantage

The Boc-protected ethyl-spacer analog tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate displays XLogP3 of 2.4 as computed by PubChem [1]. By contrast, the direct-attachment Cbz analog benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2) has a reported LogP of 3.37 [2]. The target compound, bearing both the Cbz group (higher lipophilicity contribution vs. Boc) and the ethyl spacer (moderate lipophilicity increase vs. direct attachment), is predicted to occupy an intermediate lipophilicity range (estimated LogP ~2.5–3.3), offering a differentiated solubility-permeability balance for membrane penetration and aqueous handling compared to both the more polar Boc-ethyl analog and the more lipophilic Cbz-direct analog [3].

LogP differentiation
Cross-study comparable
Est. LogP ~2.5–3.3
Intermediate between Boc-ethyl analog (2.4) and Cbz-direct analog (3.37)
Differentiated solubility-permeability balance
Computational estimate; experimental LogP determination recommended
lipophilicity LogP drug-likeness permeability

Industrial-Grade Purity Advantage

The target compound is commercially available at industrial-grade purity of 97% (1g, 5g, 10g scale) , compared to the standard research-grade purity of 95% for the direct-attachment analog benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2) . The 2-percentage-point purity advantage is corroborated by batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm for structurally related compounds . Higher input purity reduces the burden of pre-reaction purification, minimizes carry-through of impurities in multi-step syntheses, and improves lot-to-lot reproducibility in scale-up campaigns.

Purity specification
Cross-study comparable
97% (industrial grade)
vs. 95% for direct-attachment analog; +2 percentage points
May reduce pre-reaction purification burden
Batch-specific QC documentation available; confirm lot purity
purity specification quality control procurement grade

High-Impact Application Scenarios


PROTAC Linker SAR: Intermediate Flexible Linkers

In targeted protein degradation campaigns, linker length and flexibility are first-order determinants of ternary complex stability and degradation efficiency. The ethyl spacer provides an intermediate spatial reach (~2.5–3.0 Å beyond direct attachment) that fills the gap between rigid zero-carbon linkers and long PEG-based connectors. The 6 rotatable bonds afford sufficient conformational freedom for the sulfonyl chloride to engage amine nucleophiles on E3 ligase ligands or target-protein binders without introducing the excessive entropy penalty associated with PEG chains [1]. The Cbz group enables late-stage hydrogenolytic unmasking of the piperidine nitrogen under neutral conditions, preserving acid-sensitive warheads (e.g., epoxides, silyl-protected alcohols) installed earlier in the synthetic route [2].

Parallel Library Synthesis via Pd Cross-Coupling

The ethyl spacer's two additional rotatable bonds, compared to directly attached sulfonyl chloride analogs, confer the conformational flexibility required for efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This enables diversification of the sulfonamide products through aryl and heteroaryl introduction at a late stage, supporting parallel library synthesis for structure-activity relationship (SAR) studies. The Cbz protecting group remains stable under the basic conditions of these cross-coupling reactions, unlike Boc groups which can undergo partial cleavage under prolonged heating with carbonate bases [2].

Orthogonal Deprotection Sequences

When a synthetic route requires sequential unmasking of two different amine functionalities, the Cbz group of the target compound can be removed by hydrogenolysis without affecting a Boc-protected amine elsewhere in the molecule [1]. This orthogonality is not achievable with the Boc-ethyl analog (CAS 2155853-00-0), where acidic deprotection would simultaneously cleave all Boc groups. The 6–7 pH unit differential between Cbz hydrogenolysis (pH ~7) and Boc acidolysis (pH ~0–1) provides a robust chemoselectivity window for staged deprotection in complex molecule synthesis, including peptide-drug conjugates and heterobifunctional degraders [2].

Fragment Linking with Controlled Lipophilicity

The target compound's estimated LogP window (~2.5–3.3), intermediate between the more polar Boc-ethyl analog (XLogP3 2.4) and the more lipophilic Cbz-direct analog (LogP 3.37), offers a differentiated solubility-permeability profile for fragment-based drug discovery [1]. When linking two fragments via sulfonamide bond formation, the ethyl spacer contributes moderate lipophilicity without pushing the final linked compound beyond drug-like LogP thresholds (typically <5). This controlled lipophilicity facilitates maintenance of aqueous solubility during biochemical assay while retaining sufficient membrane permeability for cellular target engagement studies [2].

Application
Selection Property
Validation Focus
PROTAC linker SAR
Intermediate spatial reach and flexibility (ethyl spacer)
Ternary complex formation efficiency
Parallel library synthesis (Pd coupling)
Conformational freedom for cross-coupling reactions
Reaction yield and scope under basic conditions
Orthogonal deprotection sequences
Cbz hydrogenolytic removal at neutral pH
Chemoselectivity with acid-sensitive and Boc-protected intermediates
Fragment linking with controlled lipophilicity
Moderate lipophilicity window
Solubility-permeability balance for linked fragments
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